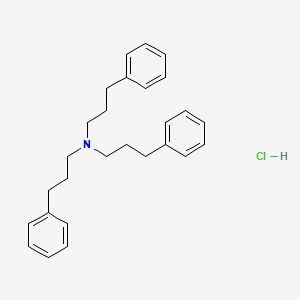

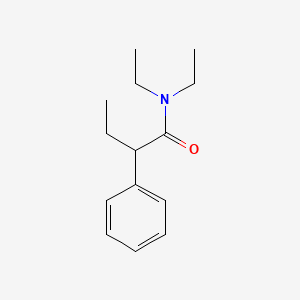

Alverine Citrate Impurity E

説明

Alverine Citrate Impurity E, also known as Tris-(3-phenyl-propyl)-amine Hydrochloride, is a derivative of Alverine Citrate . Alverine Citrate is a smooth muscle relaxant, often used in the treatment of functional gastrointestinal disorders .

Molecular Structure Analysis

The molecular formula of this compound is C27H34ClN . The exact mass is 407.2379778 g/mol and the monoisotopic mass is also 407.2379778 g/mol . The structure of this compound can be represented by the canonical SMILES string: C1=CC=C(C=C1)CCCN(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3.Cl .

Physical and Chemical Properties Analysis

The molecular weight of this compound is 408.0 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . It also has 12 rotatable bonds .

科学的研究の応用

Understanding Health Risks and Biological Interactions

Alverine Citrate Impurity E, like other metallic and nanoscale substances, may have significant health implications. A thorough review highlights the complexity of its interactions within biological systems, pointing to the need for detailed investigations into its physical and chemical forms. This is crucial for understanding its uptake, accumulation, and systemic bioavailability. Notably, the relationship between its various forms and the generation of oxygen radicals through Al+3-induced formation suggests potential oxidative damage and intrinsic apoptosis pathways (Willhite et al., 2014).

Impurity Control in Alloy Production

Control of impurity elements, such as this compound, is increasingly vital in both primary and secondary alloy production. The rising concentrations of impurities like Ni and V in primary alloy production, mainly due to changes in coke composition, have highlighted the need for effective impurity control methods. Various processes, including boron treatment and techniques like fluxing, floatation, and filtration, are explored for removing dissolved elemental impurities. The demand for high purity Al, met through additional electrolytic refining processes, underscores the technological importance of controlling such impurities (Dewan et al., 2011).

Diffusion and Mobility in Material Systems

The study of diffusion between different materials, such as Al and Mg, involves a complex interplay of experimental and computational methods. The process of diffusion, critical in material science, is affected by various factors including the presence of impurities like this compound. The integration of high-throughput experiments and computational methods, such as density functional theory (DFT), provides insights into the atomic mobility and diffusion processes in different phases of material systems (Zhong et al., 2020).

Analytical Challenges in Pharmaceutical R&D

The control and analysis of potential genotoxic impurities (PGIs) in new active pharmaceutical ingredients (APIs) is a significant challenge in pharmaceutical R&D. This compound, as a specific subclass of PGIs, demands robust analytical methodologies for trace determination. The evolution of analytical techniques from direct injection GC and HPLC methods to more advanced liquid-liquid/solid phase extraction and headspace-based techniques demonstrates the complexity and importance of accurately quantifying such impurities in pharmaceuticals (Elder et al., 2008).

特性

IUPAC Name |

3-phenyl-N,N-bis(3-phenylpropyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N.ClH/c1-4-13-25(14-5-1)19-10-22-28(23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27;/h1-9,13-18H,10-12,19-24H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEICADUUYHHKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)